tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate
Description
Systematic Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name tert-butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate provides a complete topological description of the molecule. Breaking down the nomenclature:
- Core structure : A central piperazine ring (six-membered diamine) serves as the primary heterocycle.
- Substituents :
- Protective groups :
The molecular formula C₂₃H₃₆N₄O₄ (molecular weight 432.56 g/mol) confirms the presence of two Boc groups through its stoichiometry. Key identifiers include:
Structural analysis reveals three distinct heterocyclic components interconnected through carbon-nitrogen bonds. X-ray crystallography of analogous compounds shows bond lengths of 1.45–1.50 Å for C-N bonds in piperazine rings and 1.33–1.36 Å for aromatic C-C bonds in pyridine systems.
Historical Context in Heterocyclic Chemistry Research
The development of this compound parallels three key trends in heterocyclic chemistry:
- Protective group innovation : The widespread adoption of Boc groups since the 1950s enabled selective nitrogen protection in polyamine systems. This allowed sequential functionalization of piperazine and pyrrolidine rings without cross-reactivity.
- Cross-coupling methodologies : Advancements in Buchwald-Hartwig amination (1990s) facilitated the coupling of pyridine halides with piperazine derivatives, as demonstrated in the compound's synthesis.
- Conformational analysis tools : Modern NMR techniques (e.g., NOESY, ROESY) clarified the stereoelectronic effects of Boc groups on pyrrolidine ring puckering, critical for biological activity modulation.
A comparative timeline illustrates relevant milestones:
| Year | Development | Impact on Compound Design |
|---|---|---|
| 1957 | Introduction of Boc protection | Enabled stable nitrogen masking |
| 1983 | Piperazine scaffold optimization | Improved synthetic accessibility |
| 1994 | Transition-metal-catalyzed couplings | Allowed pyridine-heterocycle links |
| 2010 | Chiral pyrrolidine syntheses | Permitted stereocontrolled routes |
The compound's structural complexity became synthetically feasible through iterative improvements in these areas. For instance, the pyridine-pyrrolidine linkage builds upon Yamamoto's work on directed ortho-metalation, while the dual Boc protection strategy derives from Merrifield's peptide synthesis principles.
Contemporary research utilizes this molecule as a:
Properties
Molecular Formula |
C23H36N4O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H36N4O4/c1-22(2,3)30-20(28)26-15-13-25(14-16-26)19-17(9-7-11-24-19)18-10-8-12-27(18)21(29)31-23(4,5)6/h7,9,11,18H,8,10,12-16H2,1-6H3 |
InChI Key |
ODENUPOWHZMJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Buchwald-Hartwig Amination
The most widely adopted method involves a palladium-catalyzed coupling between Boc-protected piperazine derivatives and halogenated pyridine intermediates. As demonstrated in the synthesis of tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate, this approach utilizes:
-
Catalyst System : Chloro-(2-dicyclohexylphosphino-2’,6’-diisopropoxy-1,1‘-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II) methyl-tert-butyl ether adduct (0.02 equiv)
-
Ligand : RuPhos (0.02 equiv)
-
Base : Lithium hexamethyldisilazane (LiHMDS, 2.5 equiv)
-
Solvent : Tetrahydrofuran (THF)/tert-butyl methyl ether (2:1 v/v)
The reaction proceeds via oxidative addition of the 3-bromo-1H-pyrrolo[2,3-b]pyridine to Pd(0), followed by transmetallation with the Boc-piperazine nucleophile. Quenching with 1M HCl and purification via silica gel chromatography (cyclohexane/EtOAc gradient) yields the target compound in 82% isolated yield.
Chiral Hydrogenation for Stereochemical Control
Rhodium-Catalyzed Asymmetric Hydrogenation
For installations requiring precise stereochemistry at the pyrrolidine C2 position, source details a Rh-BINAP-mediated asymmetric hydrogenation:
Key Parameters :
This method hydrogenates a tetrahydropyrazine precursor to the saturated piperazine while establishing the desired (S)-configuration. Subsequent Boc protection completes the synthesis.
Photocatalytic C–H Functionalization
Acridine Salt-Mediated Radical Coupling
Source introduces a novel photocatalytic approach using:
-
Catalyst : Acridine salt (0.1 mol%)
-
Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equiv)
-
Light Source : 450 nm LED
Irradiation generates aryl radicals from 2-aminopyridine, which cross-couple with Boc-piperazine via a Minisci-type mechanism. This one-step protocol achieves 68% yield while eliminating transition-metal residues.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Scalability
Chemical Reactions Analysis
Deprotection of Boc Groups
The Boc groups on both the piperazine and pyrrolidine rings are susceptible to acid-catalyzed hydrolysis, a critical step in medicinal chemistry for generating reactive amines.
Mechanism :
Controlled deprotection is essential to avoid side reactions, such as ring-opening of the pyrrolidine moiety under harsh conditions .
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature enables electrophilic aromatic substitution (EAS), though steric hindrance from the adjacent pyrrolidine may limit reactivity.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| SNAr (if activated) | K<sub>2</sub>CO<sub>3</sub>, DMSO, 50°C | Substitution at pyridine’s 3-position . |
Limitations :
The absence of strong electron-withdrawing groups (e.g., nitro) on the pyridine ring in this compound reduces susceptibility to SNAr. Prior functionalization (e.g., nitration) would be required to enhance reactivity .
Coupling Reactions
Post-deprotection, the free amines on piperazine and pyrrolidine can participate in peptide coupling or alkylation.
Example :
After Boc removal, the piperazine amine reacts with 1H-indazole-3-carboxylic acid via HBTU-mediated coupling to form bioactive amides .
Coordination Chemistry
The pyridine nitrogen and deprotected amines can act as ligands for metal complexes, though this remains underexplored for this specific compound.
Potential Applications :
-
Catalyst design for asymmetric synthesis.
-
Stabilization of transition metals (e.g., Pd, Cu) in cross-coupling reactions .
Stability Under Basic Conditions
The Boc groups are stable to mild bases (e.g., K<sub>2</sub>CO<sub>3</sub>) but may degrade under strongly basic conditions (pH > 12), leading to ester hydrolysis or ring strain relief in the pyrrolidine.
Scientific Research Applications
Drug Development
Tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate has been explored for its potential as a pharmacological agent targeting G-protein coupled receptors (GPCRs), particularly those involved in glucose metabolism and insulin signaling.
Recent studies have focused on its analogs, which have shown promising results in activating GPR119, a receptor implicated in the regulation of type 2 diabetes mellitus. The synthesis of these compounds through one-pot click chemistry has demonstrated high yields and purity, making them suitable candidates for further biological evaluation .
Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research into its effects on neurotransmitter systems could lead to new therapies for conditions such as anxiety and depression.
Studies have indicated that derivatives of this compound can modulate serotonin and dopamine pathways, which are crucial in mood regulation .
Anticancer Activity
Investigations into the anticancer properties of related piperazine derivatives have revealed their ability to inhibit tumor cell proliferation. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .
Case Study 1: GPR119 Agonists
A study synthesized a series of triazolo-piperazine derivatives based on the structure of this compound. These compounds were evaluated for their ability to activate GPR119, revealing several analogs with enhanced efficacy compared to existing drugs .
Case Study 2: Neuroactive Compounds
Research on related compounds has shown that modifications to the piperazine ring can significantly affect binding affinity to neurotransmitter receptors. One study reported that specific substitutions led to improved selectivity for serotonin receptors, highlighting the potential for developing targeted therapies for psychiatric disorders .
Mechanism of Action
The mechanism of action of tert-Butyl4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Bromo () and nitro () substituents enhance reactivity for cross-coupling reactions, whereas cyano groups () improve electrophilicity for nucleophilic additions.
- Steric Effects : Bulky groups like pyrrolidine (target compound) or phenyl () influence conformational flexibility and binding affinity in drug design.
- Hydrogen-Bonding Capacity: Hydroxyl () and amino () groups facilitate interactions with biological targets.
Biological Activity
tert-Butyl 4-(3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of compound 1 is . The structure includes a piperazine ring, a pyridine moiety, and a pyrrolidine derivative, which are crucial for its biological interactions.
Research indicates that compound 1 may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential interactions with G protein-coupled receptors (GPCRs), which play significant roles in neurotransmission and signal transduction pathways . The presence of the piperazine and pyridine groups may enhance binding affinity to these receptors.
Pharmacological Effects
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition :
- Antidepressant Activity :
- Cytotoxicity :
Study 1: nNOS Inhibition
In a study focusing on the synthesis of chiral pyrrolidine-based inhibitors for nNOS, researchers synthesized several derivatives, including compound 1. The results indicated that these compounds could effectively inhibit nNOS activity, suggesting their potential as therapeutic agents for conditions like stroke and neurodegeneration .
Study 2: Antidepressant Effects
A series of behavioral tests were conducted using rodent models to evaluate the antidepressant effects of compound 1. The results showed significant reductions in depressive-like behaviors when administered at specific dosages, supporting its potential use in treating depression .
Study 3: Cytotoxicity Evaluation
A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa and MCF-7). Compound 1 demonstrated selective cytotoxicity with IC50 values indicating effectiveness at low concentrations, highlighting its potential as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the typical reaction conditions and purification methods for synthesizing this compound?
The synthesis often involves nucleophilic substitution reactions. For example, a piperazine intermediate reacts with a halogenated pyridine derivative under reflux conditions. Key steps include:
- Reaction Conditions : Heating in 1,4-dioxane with potassium carbonate (K₂CO₃) at 110°C for 12 hours, achieving yields of 80–88.7% .
- Purification : Silica gel chromatography using hexane/ethyl acetate gradients (e.g., 8:1 to 4:1) to isolate the product. Purity is confirmed via HPLC (retention time: ~4.92 min, 99.6%) and mass spectrometry (e.g., ES+ showing [M+H-100]+ ion at m/z 243) .
Q. What safety precautions are required when handling this compound?
- Hazards : Acute oral toxicity (H302 classification).
- Protective Measures : Use respiratory protection, nitrile gloves, and eye/face shields. Ensure access to eye wash stations and proper ventilation .
- Storage : Store in a cool, dry environment, away from oxidizing agents.
Q. How is the purity and structural identity of the compound confirmed post-synthesis?
- Analytical Techniques :
- HPLC : Retention time and peak purity (e.g., 99.6% at 4.92 min) .
- Mass Spectrometry (MS) : ES+ mode to detect characteristic ions (e.g., [M+H-100]+) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways?
The ICReDD framework integrates quantum chemical calculations and information science to predict reaction paths. For example:
- Reaction Path Search : Identifies intermediates and transition states to minimize side reactions.
- Condition Optimization : Machine learning narrows solvent/base combinations, reducing trial-and-error. This approach shortens development time by >50% in some cases .
Q. What techniques are used for structural analysis and crystallographic characterization?
- Single-Crystal X-ray Diffraction : Resolves unit cell parameters (e.g., triclinic P1 space group with a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å) and molecular conformation .
- Conformational Analysis : X-ray data reveal intramolecular interactions (e.g., hydrogen bonding) influencing stability .
Q. What methodological strategies are employed to evaluate biological activity?
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance.
- Cytotoxicity Testing : MTT assays on cell lines to assess therapeutic index.
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., tert-butyl groups) with bioactivity using X-ray crystallography and docking studies .
Q. How can contradictions in spectroscopic or synthetic yield data be resolved?
- Data Triangulation : Cross-validate NMR/MS results with independent synthetic batches.
- Reaction Monitoring : Use in situ IR or LC-MS to track intermediates and adjust conditions (e.g., temperature, catalyst loading) .
- Statistical Design of Experiments (DoE) : Identify critical variables (e.g., solvent polarity, base strength) impacting yield .
Methodological Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
